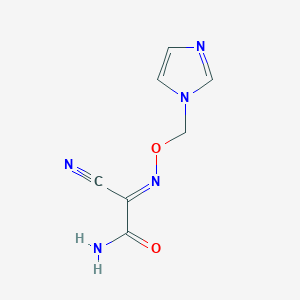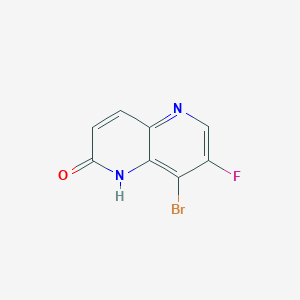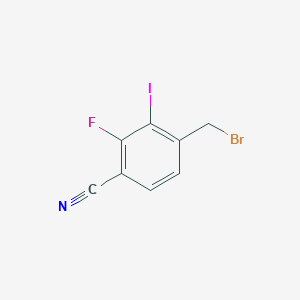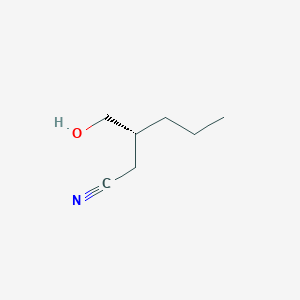
N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-imidazol-2-yl)methanol , is a fascinating compound with diverse applications. Its chemical formula is C₅H₈N₂O . Let’s explore its synthesis, properties, and uses.
Métodos De Preparación
Synthetic Routes:: Several methods exist for synthesizing this compound. One approach involves the reaction of 1-methylimidazole with chloroacetonitrile , followed by hydrolysis to yield the desired product . Another method employs imidazole-1-carbaldehyde as a starting material, which reacts with methanol and hydrogen cyanide to form the compound .
Industrial Production:: While laboratory-scale syntheses are common, industrial production typically involves more efficient and scalable processes. These may include continuous flow reactions or optimized batch procedures.
Análisis De Reacciones Químicas
Reactivity:: N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of N-oxides.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: Substituents can be introduced at the imidazole ring.
Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid.
Hydrogen peroxide (H₂O₂): for oxidation.
Hydrogen gas (H₂): for reduction.
Alkyl halides: for substitution.
Acid or base: for hydrolysis.
Major Products:: The specific products depend on reaction conditions and substituents. For instance, oxidation yields N-oxides, while reduction produces amines.
Aplicaciones Científicas De Investigación
This compound finds applications across various fields:
Medicine: It exhibits potential anticancer activity .
Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.
Industry: It serves as an intermediate in pharmaceutical and agrochemical production.
Mecanismo De Acción
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways relevant to its biological activity.
Comparación Con Compuestos Similares
While N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide is unique in its structure, related compounds include other imidazole derivatives like imidazole-1-carbaldehyde and 1-methylimidazole .
Propiedades
Fórmula molecular |
C7H7N5O2 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
(1E)-2-amino-N-(imidazol-1-ylmethoxy)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C7H7N5O2/c8-3-6(7(9)13)11-14-5-12-2-1-10-4-12/h1-2,4H,5H2,(H2,9,13)/b11-6+ |
Clave InChI |
OEZDLHSVXYQJJS-IZZDOVSWSA-N |
SMILES isomérico |
C1=CN(C=N1)CO/N=C(\C#N)/C(=O)N |
SMILES canónico |
C1=CN(C=N1)CON=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)








![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester](/img/structure/B12951431.png)
